

Spectroscopic and Synthetic Profile of N-Hydroxy-4-nitrophthalimide: A Technical Guide

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Compound of Interest

Compound Name: **N-Hydroxy-4-nitrophthalimide**

Cat. No.: **B034298**

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This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **N-Hydroxy-4-nitrophthalimide**. Intended for researchers, scientists, and professionals in drug development, this document compiles available data and presents detailed experimental protocols. The information herein is designed to support further research and application of this compound, particularly in contexts leveraging its role as a nitric oxide (NO) donor.

Spectroscopic Data

While a complete set of experimentally-verified spectroscopic data for **N-Hydroxy-4-nitrophthalimide** is not readily available in the reviewed literature, the following tables summarize predicted data and expected spectral characteristics based on the analysis of its constituent functional groups and comparison with structurally related compounds such as 4-nitrophthalimide and N-hydroxyphthalimide.

Mass Spectrometry

Predicted mass spectrometry data for **N-Hydroxy-4-nitrophthalimide** is presented below, indicating the expected mass-to-charge ratios for various adducts.

Adduct	Predicted m/z
[M+H] ⁺	209.01930
[M+Na] ⁺	231.00124
[M-H] ⁻	207.00474
[M+NH ₄] ⁺	226.04584
[M+K] ⁺	246.97518
[M+H-H ₂ O] ⁺	191.00928
[M+HCOO] ⁻	253.01022
[M] ⁺	208.01147
[M] ⁻	208.01257

¹H NMR Spectroscopy (Predicted)

The expected ¹H NMR spectrum of **N-Hydroxy-4-nitrophthalimide** in a suitable deuterated solvent (e.g., DMSO-d₆) would feature signals corresponding to the aromatic protons and the N-hydroxy proton.

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 11.0	Singlet	1H	N-OH
~8.5 - 8.7	Doublet	1H	Aromatic CH (H-5)
~8.3 - 8.5	Doublet	1H	Aromatic CH (H-7)
~8.0 - 8.2	Triplet	1H	Aromatic CH (H-6)

Note: The chemical shifts are estimations and can vary based on solvent and experimental conditions. The aromatic protons will exhibit splitting patterns characteristic of a substituted benzene ring.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbons and the aromatic carbons.

Chemical Shift (δ , ppm)	Assignment
~165 - 170	C=O (Carbonyl)
~150 - 155	C-NO ₂
~120 - 145	Aromatic CH & C-C

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **N-Hydroxy-4-nitrophthalimide** is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and nitro functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Description
3200 - 3600	O-H	Hydroxyl stretch
1700 - 1750	C=O	Carbonyl stretch
1500 - 1550	N-O	Nitro asymmetric stretch
1300 - 1350	N-O	Nitro symmetric stretch

Experimental Protocols

A plausible and efficient method for the synthesis of **N-Hydroxy-4-nitrophthalimide** is the reaction of 4-nitrophthalic anhydride with hydroxylamine hydrochloride.^[1] The following protocol is based on established procedures for the synthesis of related N-hydroxyphthalimides.^[2]

Synthesis of N-Hydroxy-4-nitrophthalimide

Materials:

- 4-Nitrophthalic anhydride

- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Anhydrous sodium carbonate (Na_2CO_3) or triethylamine (Et_3N)
- Ethanol or a suitable organic solvent
- Water

Procedure:

- In a round-bottom flask, dissolve 1 equivalent of 4-nitrophthalic anhydride in a suitable solvent such as ethanol.
- Add a solution of 1.1 equivalents of hydroxylamine hydrochloride and 1.1 equivalents of a base (e.g., anhydrous sodium carbonate or triethylamine) in water or ethanol to the flask.
- The reaction mixture is stirred at room temperature or gently heated under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The resulting solid is washed with cold water to remove any inorganic salts and unreacted hydroxylamine hydrochloride.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **N-Hydroxy-4-nitrophthalimide** as a solid.

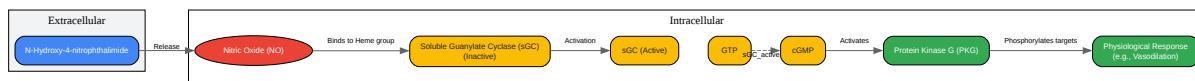
Characterization:

The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined above (MS, NMR, and IR).

Biological Activity and Signaling Pathway

N-Hydroxy-4-nitrophthalimide is recognized for its capacity to act as a nitric oxide (NO) donor.^[1] Nitric oxide is a crucial signaling molecule in various physiological processes,

including vasodilation, neurotransmission, and the immune response. The release of NO from a donor molecule can initiate the cGMP signaling cascade.



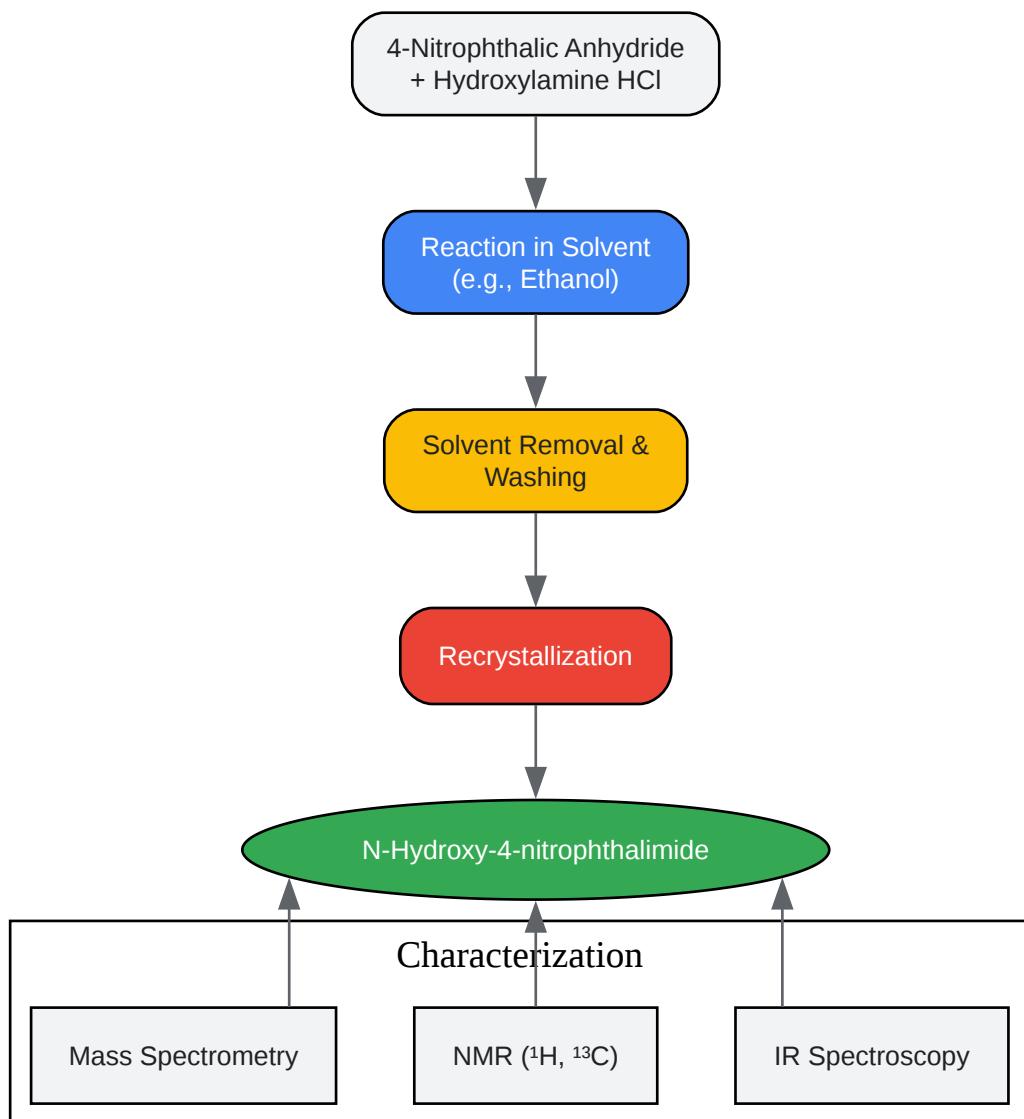
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Caption: Nitric Oxide (NO) Signaling Pathway initiated by **N-Hydroxy-4-nitrophthalimide**.

The diagram above illustrates the mechanism by which **N-Hydroxy-4-nitrophthalimide**, upon releasing nitric oxide, activates soluble guanylate cyclase (sGC). This enzyme then catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), leading to a downstream physiological response such as smooth muscle relaxation and vasodilation.

Experimental Workflow

The general workflow for the synthesis and characterization of **N-Hydroxy-4-nitrophthalimide** is depicted in the following diagram.



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Caption: General workflow for the synthesis and characterization of **N-Hydroxy-4-nitrophthalimide**.

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References

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